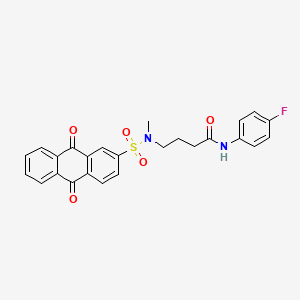
N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
Anthracene derivatives exhibit significant potential in photocatalytic applications. The use of well-defined anthracene-based photocatalysts, such as 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, showcases the capability for radical fluoroalkylation under visible light irradiation. These catalysts facilitate the generation of versatile fluoroalkyl radicals, demonstrating the anthracene derivatives' role in advancing photocatalytic processes through their high reducing power and stability toward redox stimuli (Noto, Tanaka, Koike, & Akita, 2018).
Cancer Chemoprevention
In the domain of cancer chemoprevention, compounds with anthracene structures have been evaluated for their efficacy in various animal tumor models and human clinical trials. This evaluation underscores the broader potential of these compounds in cancer prevention strategies, highlighting the diverse applications beyond their traditional use (Boone, Kelloff, & Malone, 1990).
Cardiac Myosin Activation
Research into sulfonamidophenylethylamide analogs, including compounds related to the query structure, has identified novel and potent cardiac myosin activators. These compounds exhibit significant in vitro and in vivo activity, suggesting their potential utility in treating systolic heart failure by selectively targeting cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).
Synthesis of Protected β-Amino Acids
The application of anthracene-9-sulfonamide in the synthesis of protected β-amino acids through the Reformatsky reaction highlights another facet of scientific research applications. This method provides an efficient pathway to synthesize amino acids, demonstrating the utility of anthracene derivatives in organic synthesis and chemical biology (Robinson & Wyatt, 1993).
Novel Molecular Arrangements for Fluorescence Studies
Anthracene derivatives have been utilized to create novel molecular arrangements that result in unique solid-state fluorescence properties. Such studies open avenues for the development of advanced materials with tailored fluorescence characteristics for sensors, imaging, and other applications (Mizobe et al., 2007).
Eigenschaften
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-28(14-4-7-23(29)27-17-10-8-16(26)9-11-17)34(32,33)18-12-13-21-22(15-18)25(31)20-6-3-2-5-19(20)24(21)30/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQTXTFRZWIYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)
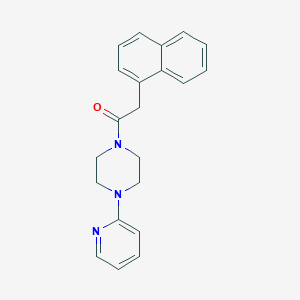
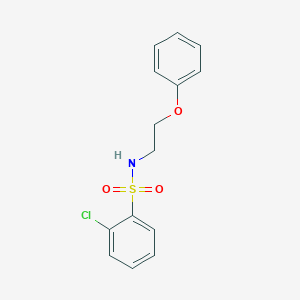
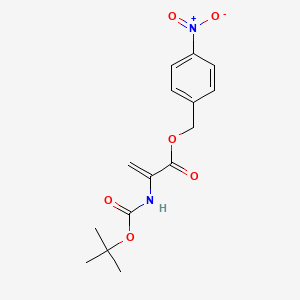
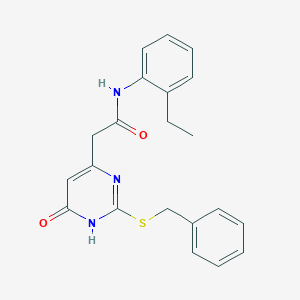
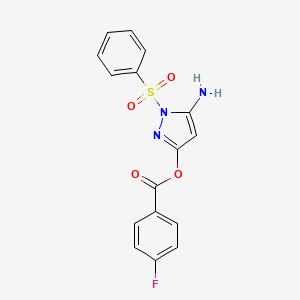

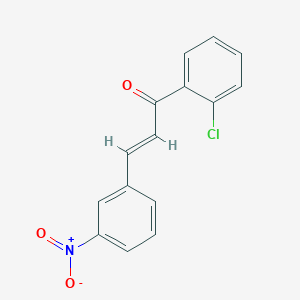
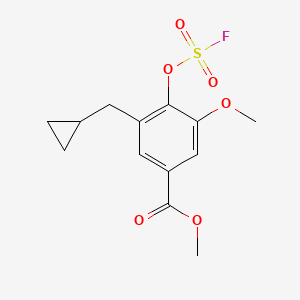
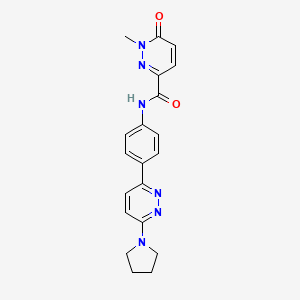
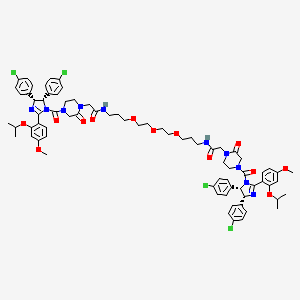
![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)
![4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2777286.png)